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Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the key signaling

intermediate (3-bromo-5-nitrophenyl)methanol and its common precursors, 3-bromo-5-

nitrobenzoic acid and methyl 3-bromo-5-nitrobenzoate. The objective is to furnish researchers

with the necessary data and methodologies to distinguish and characterize these compounds

effectively during synthesis and analysis. The information presented is supported by

experimental data and established analytical protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (3-bromo-5-
nitrophenyl)methanol and its precursors. This data is essential for the identification and purity

assessment of these compounds.

Table 1: ¹H NMR Spectral Data
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

(3-bromo-5-

nitrophenyl)methanol
CDCl₃

~8.1 (s, 1H), ~7.9 (s, 1H), ~7.7

(s, 1H), ~4.8 (s, 2H), ~2.0 (t,

1H, -OH)

3-bromo-5-nitrobenzoic acid DMSO-d₆

~8.6 (t, 1H), ~8.5 (dd, 1H),

~8.3 (dd, 1H), ~13.5 (br s, 1H,

-COOH)[1]

Methyl 3-bromo-5-

nitrobenzoate
CDCl₃

~8.76 (s, 1H), ~8.33 (m, 2H),

~7.60 (m, 1H), ~3.93 (s, 3H)[2]

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm)

(3-bromo-5-

nitrophenyl)methanol
CDCl₃

~149, ~144, ~135, ~129, ~123,

~122, ~63

3-bromo-5-nitrobenzoic acid DMSO-d₆
~165, ~150, ~138, ~132, ~128,

~123, ~122

Methyl 3-bromo-5-

nitrobenzoate
CDCl₃

~164.7, ~148.1, ~135.1,

~131.7, ~129.5, ~127.2,

~124.3, ~52.6[2]

Table 3: FT-IR Spectral Data (Key Peaks)
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Compound State
Wavenumber (cm⁻¹) and
Functional Group

(3-bromo-5-

nitrophenyl)methanol
Solid

~3400-3200 (O-H stretch,

alcohol), ~3100-3000 (C-H

stretch, aromatic), ~1530 &

~1350 (NO₂ stretch), ~1050

(C-O stretch), ~740 (C-Br

stretch)

3-bromo-5-nitrobenzoic acid Solid

~3300-2500 (O-H stretch,

carboxylic acid), ~1700 (C=O

stretch), ~1540 & ~1350 (NO₂

stretch), ~1300 (C-O stretch),

~740 (C-Br stretch)

Methyl 3-bromo-5-

nitrobenzoate
Solid

~3100-3000 (C-H stretch,

aromatic), ~2950 (C-H stretch,

methyl), ~1730 (C=O stretch,

ester), ~1530 & ~1350 (NO₂

stretch), ~1280 (C-O stretch),

~740 (C-Br stretch)

Table 4: Mass Spectrometry Data

Compound Ionization Mode
Key m/z Values and
Fragments

(3-bromo-5-

nitrophenyl)methanol
ESI+

[M+H]⁺: ~232/234 (Br isotope

pattern)[3]

3-bromo-5-nitrobenzoic acid EI
M⁺: ~245/247, [M-OH]⁺, [M-

NO₂]⁺

Methyl 3-bromo-5-

nitrobenzoate
ESI+

[M+H]⁺: ~260/262 (Br isotope

pattern)[4]

Synthetic Pathway and Experimental Workflow
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The synthesis of (3-bromo-5-nitrophenyl)methanol typically involves the reduction of the

carboxylic acid or ester precursor. The following diagram illustrates this common synthetic

route.

Synthetic Pathway to (3-bromo-5-nitrophenyl)methanol

Precursors

Product

3-bromo-5-nitrobenzoic acid

(3-bromo-5-nitrophenyl)methanol

Reduction (e.g., LiAlH₄)

Methyl 3-bromo-5-nitrobenzoate

Reduction (e.g., NaBH₄)

Click to download full resolution via product page

Caption: Synthetic routes to (3-bromo-5-nitrophenyl)methanol.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of (3-bromo-5-nitrophenyl)methanol
From 3-bromo-5-nitrobenzoic acid:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of 3-

bromo-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred

suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous

THF at 0 °C.

The reaction mixture is then allowed to warm to room temperature and stirred until the

reaction is complete (monitored by TLC).
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The reaction is carefully quenched by the sequential addition of water and a sodium

hydroxide solution.

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g.,

ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to yield the crude product, which can be further

purified by column chromatography.

From methyl 3-bromo-5-nitrobenzoate:

To a solution of methyl 3-bromo-5-nitrobenzoate in a suitable solvent such as methanol or

ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

The reaction is stirred at room temperature until completion (monitored by TLC).

The solvent is removed under reduced pressure, and the residue is partitioned between

water and an organic solvent (e.g., ethyl acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated to give the crude alcohol, which can be purified by recrystallization or column

chromatography.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

[5] For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired data is processed using appropriate software, involving

Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to
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the residual solvent peak or an internal standard (e.g., TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation (ATR method): A small amount of the solid sample is placed directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6] Pressure is applied

to ensure good contact between the sample and the crystal.[6]

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.

Then, the sample spectrum is acquired. The instrument's software automatically ratios the

sample spectrum against the background.[7] The spectrum is typically recorded over a range

of 4000-400 cm⁻¹.[7]

Gas Chromatography-Mass Spectrometry (GC/MS):

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

like dichloromethane or ethyl acetate.

GC Conditions: An appropriate capillary column (e.g., HP-5ms) is used. The oven

temperature is programmed to start at a lower temperature, ramp up to a higher

temperature, and then hold for a period to ensure separation of components. The injector

temperature is set to ensure volatilization of the sample. Helium is typically used as the

carrier gas.[8]

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically

at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 40-500

amu).[9] The data acquisition system records the total ion chromatogram and the mass

spectrum of the eluting components.[10]

This guide provides a foundational spectroscopic comparison and relevant protocols for (3-
bromo-5-nitrophenyl)methanol and its precursors. Researchers are encouraged to use this

information as a starting point and to consult specific literature for more detailed experimental

conditions and data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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